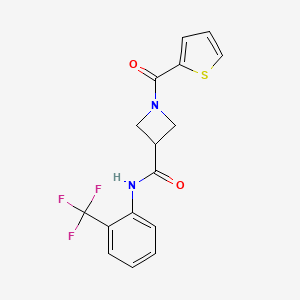

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

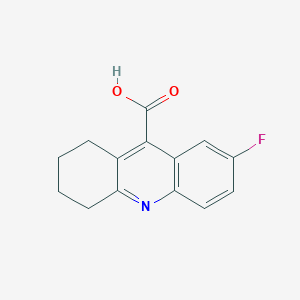

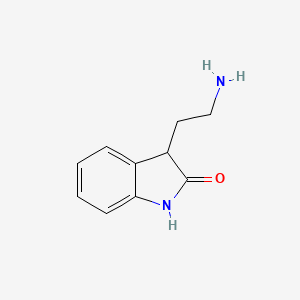

“(E)-3-(3,4-dimethoxyphenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acrylamide” is a chemical compound that contains a thiadiazole nucleus . Thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two-electron donor nitrogen system . It also contains 3,4-dimethoxyphenyl and 4-fluorophenyl groups.Aplicaciones Científicas De Investigación

Synthesis and Crystal Structure Analysis The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, related to the query compound, was synthesized and studied for its crystal structure using single crystal X-ray diffraction. This research contributes to the understanding of the molecular structure and bonding interactions of similar compounds (Prabhuswamy et al., 2016).

Cytotoxic Activity and Anticancer Potential A study explored the synthesis of 2-anilinopyridine-3-acrylamides, chemically akin to the queried compound, for their cytotoxic activity against human cancer cell lines. These compounds, including variations of the acrylamide structure, showed promise as tubulin polymerization inhibitors, indicating potential anticancer applications (Kamal et al., 2014).

Application in Potassium Channel Opener Activity Derivatives of acrylamides similar to the compound were synthesized and evaluated for their activity as KCNQ2 potassium channel openers. This research suggests a potential application in neurological therapies (L'Heureux et al., 2005).

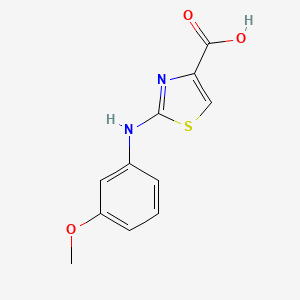

Antimicrobial Evaluation Thiazole derivatives, which are structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. This research indicates the potential use of these compounds in developing new antimicrobial agents (Chawla, 2016).

Photophysical and Chemosenor Applications Research involving the synthesis of related compounds demonstrates their application in photophysical studies and as chemosensors for metal ions, highlighting the compound's potential in analytical chemistry and material science applications (Khan, 2020).

Piezochromism and Protonation Stimuli-Response A derivative of the compound, featuring a 3-aryl-2-cyano acrylamide structure, exhibited properties like piezochromism and acidchromism, suggesting its potential use in material science for developing responsive materials and sensors (Gao-Feng et al., 2016).

Antioxidant Activity The synthesis of thiazolidin-4-one derivatives, structurally related to the compound, and their subsequent evaluation for antioxidant activity, indicates potential applications in the development of antioxidant agents (El Nezhawy et al., 2009).

Application in Organic Sensitizers for Solar Cells Research on similar organic compounds, comprising donor, electron-conducting, and anchoring groups, suggests their application in solar cell technologies, thereby indicating the potential utility of the compound in renewable energy technologies (Kim et al., 2006).

Radiosynthesis for PET Imaging A study involving the radiosynthesis of a derivative for PET imaging of fatty acid amide hydrolase in the brain indicates the potential application of the compound in diagnostic imaging and neurological research (Shimoda et al., 2015).

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3S/c1-25-17-9-3-13(11-18(17)26-2)4-10-19(24)23-20-22-16(12-27-20)14-5-7-15(21)8-6-14/h3-12H,1-2H3,(H,22,23,24)/b10-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXXMKXXXWLEOY-ONNFQVAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2404483.png)

![3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2404488.png)

![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)

![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2404505.png)